Halaminol B
Description
Contextual Significance of Marine Natural Products in Biomedical Research
Marine natural products (MNPs) have garnered substantial attention in biomedical research due to their unique chemical structures and potent bioactivities, often arising from unusual biosynthetic pathways pureonebio.comparchem.comresearchgate.netgoogle.com.auresearchgate.netmdpi.comacs.orgnih.govnih.govphytojournal.com. The ocean's immense biodiversity provides a rich reservoir of compounds that can serve as leads for drug discovery, offering novel mechanisms of action against diseases such as cancer and infectious agents, and addressing challenges like antibiotic resistance pureonebio.comparchem.comresearchgate.netacs.orgnih.gov. Historically, marine-derived compounds have yielded several successful drugs, and many more are in various stages of clinical development, underscoring the importance of continued exploration of marine organisms for pharmaceutical innovation parchem.comresearchgate.netmdpi.comacs.orgnih.govphytojournal.com.
Overview of the Haliclona and Monanchora Genera as Sources of Bioactive Marine Metabolites
Marine sponges belonging to the genera Haliclona and Monanchora are particularly noteworthy for their contributions to the field of marine natural products.
The genus Haliclona is recognized as a prolific source of nitrogen-containing secondary metabolites, primarily alkaloids researchgate.netrsc.orgchemfaces.comnih.govmdpi.comrsc.orgresearchgate.netpureonebio.com. These compounds have demonstrated a wide array of bioactivities, including antimicrobial, hemolytic, antibacterial, antioxidant, anti-inflammatory, and anticancer properties researchgate.netrsc.orgmdpi.comrsc.org. Examples of bioactive compounds isolated from Haliclona species include halitoxin, xestospongins, sarains, papuamines, haliclonadiamine, haliclonamides, and halipeptins researchgate.netrsc.orgchemfaces.comresearchgate.net. Related compounds such as halaminol A and E have also been identified from Haliclona species, showing potential anthelmintic and cytotoxic activities, respectively researchgate.netacs.orgchemfaces.com.
Similarly, the genus Monanchora is a significant producer of diverse bioactive metabolites, notably guanidine (B92328) alkaloids, as well as terpenoids and sterols. Compounds like crambescidins, batzelladines, monanchocidins, unguiculins, and ptilomycalins, isolated from Monanchora species, have exhibited potent cytotoxic, antimalarial, antimicrobial, and anticancer activities. Fromiamycalin, a pentacyclic guanidine alkaloid from Monanchora unguiculata, has shown anthelmintic potential researchgate.netresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-aminododec-11-en-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h3,11-12,14H,1,4-10,13H2,2H3/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBRAHBPARLKOA-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCCCCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Characterization, and Structural Determination of Halaminol B
Methodologies for the Isolation of Halaminol B from Biological Sources
The isolation of this compound from its natural habitat typically involves a multi-step process, starting with the extraction of bioactive compounds from marine organisms and progressing through separation techniques guided by biological activity.
Bioassay-Guided Fractionation Techniques from Marine Extracts
This compound has been reported in species of Haliclona nih.gov, marine sponges that are known sources of diverse bioactive secondary metabolites. The isolation of such compounds often employs bioassay-guided fractionation. This strategy involves screening crude extracts from marine organisms for a specific biological activity (e.g., anthelmintic activity, as seen with related compounds like Halaminol A chemfaces.comnih.govacs.orgresearchgate.netresearchgate.net). Active crude extracts are then subjected to serial fractionation using various chromatographic methods. Each fraction is tested for the target bioactivity, allowing researchers to progressively isolate and purify the compound responsible for the observed effect chemfaces.comnih.govacs.orgresearchgate.netresearchgate.net. While specific bioassays for this compound are not detailed in the provided literature, its presence in Haliclona species suggests it is likely isolated using similar bioassay-guided fractionation protocols applied to marine sponge extracts.
Advanced Chromatographic Separation Strategies
Following the initial fractionation, advanced chromatographic techniques are essential for obtaining pure this compound. Compounds like Halaminol A, which share structural similarities with this compound (both being amino alcohols), have been noted to exhibit poor chromatographic resolution and tailing on standard C18 stationary phases, sometimes requiring mobile phase modifiers or derivatization (e.g., acetylation) for improved separation vulcanchem.com. Techniques such as High-Performance Liquid Chromatography (HPLC), including reversed-phase HPLC, are critical for achieving the high purity required for structural analysis vulcanchem.comacs.org. Multidimensional chromatography and specialized column chemistries may also be employed to resolve complex mixtures and isolate target compounds like this compound researchgate.netresearchgate.netchemicalbook.com.
Advanced Spectroscopic Techniques for this compound Structure Elucidation
Once isolated in sufficient purity, this compound's structure is determined using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for natural product structure elucidation biocrick.com. For this compound, 1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of protons and carbons, their chemical environments, and connectivity through coupling constants. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the complete carbon-hydrogen framework and confirming the proposed structure researchgate.netbiocrick.comnih.gov. The IUPAC name for this compound, (2S,3R)-2-aminododec-11-en-3-ol, indicates specific stereochemical assignments at the C2 and C3 positions, which are typically confirmed or refined through detailed NMR analysis, potentially including Nuclear Overhauser Effect (NOE) studies or analysis of coupling constants.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass Spectrometry (MS) plays a crucial role in determining the molecular formula and providing insights into the structural fragments of this compound. High-resolution mass spectrometry (HRMS) can accurately measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular formula. For this compound, the molecular formula is established as C12H25NO, with a molecular weight of 199.33 g/mol nih.gov. Analysis of fragmentation patterns in MS/MS experiments can reveal characteristic cleavages within the molecule, providing further evidence for its structure and functional groups researchgate.net.
X-ray Diffraction Studies for Absolute Stereochemistry Determination (inferred from related compounds)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure and absolute stereochemistry of crystalline compounds. While direct single-crystal XRD data for this compound is not detailed in the provided snippets, its absolute configuration is reported as (2S,3R) in its IUPAC name nih.gov. This stereochemical assignment is often achieved through methods such as derivatization with chiral reagents (e.g., Mosher's acid derivatives) followed by NMR analysis, or through chiroptical techniques like Circular Dichroism (CD) or Exciton Chirality Method, especially when single crystals suitable for XRD are not obtainable researchgate.net. Related amino alcohols, such as Halaminol E, have had their absolute configurations determined using such complementary methods.
Compound Information Table
| Property | Value |
| Common Name | This compound |
| IUPAC Name | (2S,3R)-2-aminododec-11-en-3-ol |
| CAS Number | 389125-59-1 |
| Molecular Formula | C12H25NO |
| Molecular Weight | 199.33 g/mol |
| Reported Occurrence | Haliclona species |
Synthetic Strategies for Halaminol B and Analogues
Retrosynthetic Analysis of Halaminol B
Retrosynthetic analysis is a cornerstone of organic synthesis, involving the systematic deconstruction of a target molecule into simpler, more accessible precursors by mentally reversing known chemical reactions amazonaws.comjournalspress.com. This approach guides the planning of a synthetic route by identifying key disconnections—bonds that can be formed or broken—and strategic functional group interconversions amazonaws.comjournalspress.com. For this compound, with its defined stereochemistry and functional groups, a retrosynthetic strategy would aim to break down its structure into manageable fragments. Key disconnections might target the C-C bonds that form the dodecyl backbone or the bonds adjacent to the amine and hydroxyl functionalities. For example, the vicinal amino alcohol motif at C2 and C3 could be traced back to precursors that allow for stereocontrolled coupling or the incorporation of chiral synthons journalspress.com. The terminal alkene might be envisioned as arising from an olefination reaction or carried through from a precursor with an existing double bond or a functional group that can be converted into one. The objective is to identify readily available starting materials or intermediates that can be efficiently assembled to yield this compound with the correct stereochemical configuration amazonaws.combluffton.edu.
Total Synthesis Approaches to this compound
While specific published total syntheses of this compound were not detailed in the reviewed literature, the general principles and methodologies applied to the synthesis of similar chiral amino alcohols provide a framework for potential approaches. The construction of molecules with multiple stereocenters and functional groups demands precise control over reaction pathways.
Stereoselective Carbon-Carbon Bond Formation Methodologies
The creation of the specific (2S,3R) stereochemistry in this compound relies heavily on stereoselective carbon-carbon bond formation beilstein-journals.orgrsc.orgescholarship.orgnih.gov. Asymmetric catalysis, employing chiral catalysts, is a powerful tool for directing reactions to favor the formation of specific stereoisomers nih.govnih.govrsc.org. Methodologies such as asymmetric hydrogenation, epoxidation, aldol (B89426) reactions, and Michael additions are critical for establishing chiral centers with high fidelity beilstein-journals.orgrsc.orgnih.govnih.govrsc.org. For this compound, strategies could involve building the C12 carbon chain using these techniques, potentially forming the C2-C3 bond stereoselectively, or elaborating a chiral precursor that already contains some of the required stereochemical information. The terminal alkene could be introduced through olefination reactions or carried through from a chiral starting material.
Strategies for the Introduction and Manipulation of Nitrogenous Functionalities
The introduction of the amine group at the C2 position with the correct (S) configuration requires targeted synthetic methods. Common strategies include the stereoselective amination of precursor molecules, such as the asymmetric reduction of imines or oximes, or the nucleophilic substitution of chiral leaving groups with nitrogen sources nih.gov. Alternatively, chiral amino acids or their derivatives can serve as starting points, directly embedding the desired amine stereochemistry into the synthetic route . The manipulation of nitrogenous functionalities throughout the synthesis often involves the use of protecting groups to prevent unwanted side reactions, followed by selective deprotection at appropriate stages.
Synthesis of Key Chiral Building Blocks and Intermediates
The efficient synthesis of chiral molecules like this compound often leverages pre-existing chiral building blocks nih.govenamine.netnih.gov. These can be sourced from the chiral pool (naturally occurring enantiopure compounds), prepared via resolution of racemic mixtures, or synthesized through asymmetric methodologies enamine.net. For this compound, key chiral intermediates would likely incorporate the (2S,3R)-amino alcohol moiety. Potential building blocks could include enantiomerically pure amino acids that are elaborated to extend the carbon chain and introduce the terminal alkene, or chiral epoxides or diols that can be stereoselectively opened and functionalized to yield the desired amino alcohol structure nih.govnih.gov.
Design and Synthesis of this compound Analogues
The development of analogues of natural products is a critical aspect of medicinal chemistry, aimed at understanding structure-activity relationships (SAR) and optimizing pharmacological properties such as potency, selectivity, and pharmacokinetic profiles mdpi.combiomedres.usscientificarchives.comresearchgate.netnih.gov.
Rational Design Principles for Structural Modification
Rational design principles guide the systematic modification of a lead compound's structure. For this compound, potential modifications could include:
Altering the Alkyl Chain: Varying the length of the dodecyl chain could influence lipophilicity and interactions with biological targets.
Modifying the Terminal Alkene: Saturation of the double bond to an alkane, or its functionalization (e.g., epoxidation), could impact metabolic stability and binding affinity.
Stereochemical Variations: Synthesizing diastereomers or enantiomers (e.g., (2R,3S), (2S,3S), (2R,3R) configurations) would help elucidate the stereochemical requirements for biological activity.
Functional Group Alterations: Changes to the amine or hydroxyl groups, or their positions on the carbon chain, could be explored to probe their roles in activity.
The synthesis of these analogues would typically employ similar synthetic strategies to those used for the parent compound, but with modifications to incorporate the designed structural changes. This might involve using different chiral building blocks, employing alternative stereoselective reactions, or introducing functional groups at distinct stages of the synthesis mdpi.combiomedres.usnih.gov.
While this compound, identified as (2S,3R)-2-aminododec-11-en-3-ol, is known and has been isolated from marine sources rsc.orgnih.govnih.gov, the literature does not detail established synthetic pathways for its production via semisynthesis from natural precursors or through chemoenzymatic methods.
The available research focuses on:
The isolation and characterization of this compound and related compounds like Halaminol A and Obscuraminols nih.govnih.govrsc.org.
General advancements in the synthesis of unsaturated amino alcohols and vicinal amino alcohols using various chemical and enzymatic approaches rsc.orgrsc.orgresearchgate.netacs.orgsci-hub.senih.govacs.orguni-greifswald.descience.gov.
Total synthesis of other complex natural products, including those with similar functional groups or from marine sources, but without specific methodologies applicable to this compound's semisynthesis or chemoenzymatic synthesis rsc.orgchemrxiv.orgnih.govmdpi.comresearchgate.net.
Therefore, it is not possible to generate the detailed article with data tables and research findings for the specified sections (4.3.2. Semisynthetic Routes from Natural Precursors and 4.3.3. Chemoenzymatic Synthesis Strategies) as requested, due to the lack of specific scientific literature on these particular synthetic routes for this compound.
Biological Activities and Mechanistic Investigations of Halaminol B
Anthelmintic Activity of Halaminol B and Related Compounds (e.g., against Haemonchus contortus larval stages)
Based on the provided search results, there is no specific information available regarding the anthelmintic activity of this compound. Consequently, detailed findings related to in vitro assays for larval motility inhibition, in vitro assays for larval development inhibition, or analysis of phenotypic changes induced in parasitic nematodes by this compound could not be identified.
Antifouling Properties and Associated Biological Targets (inferred from Halaminol A studies)
While direct studies on the antifouling properties of this compound were not found, Halaminol A, a compound isolated from the sponge Haliclona sp., has demonstrated significant antifouling activities. These findings are inferred to potentially apply to this compound. Halaminol A has been observed to influence the settlement and metamorphosis of various marine larvae. Specifically, it has been reported to induce rapid settlement of ascidian larvae while simultaneously preventing their metamorphosis at the same life cycle stage researchgate.netsci-hub.se. Similar inhibitory effects on both settlement and metamorphosis have been noted when Halaminol A was tested against the larvae of sponges, polychaetes, gastropods, and bryozoans sci-hub.sevdoc.pub. The precise molecular targets responsible for these antifouling mechanisms of Halaminol A have not been detailed in the reviewed literature, but the observed effects are at the critical stages of larval development.
| Organism/Larval Stage | Effect on Settlement | Effect on Metamorphosis | Notes | Citations |
| Ascidian larvae | Induces rapid settlement | Prevents metamorphosis | At specific concentrations | researchgate.netsci-hub.se |
| Sponge larvae | Inhibits | Inhibits | sci-hub.sevdoc.pub | |
| Polychaete larvae | Inhibits | Inhibits | sci-hub.sevdoc.pub | |
| Gastropod larvae | Inhibits | Inhibits | sci-hub.sevdoc.pub | |
| Bryozoan larvae | Inhibits | Inhibits | sci-hub.sevdoc.pub |
Antimicrobial and Antifungal Activities (inferred from Halaminol A and other cyclobutane-containing alkaloids)
Specific antimicrobial and antifungal activities for Halaminol A or this compound were not detailed in the provided search results. However, the broader class of cyclobutane-containing alkaloids has demonstrated notable antimicrobial and antifungal properties. For instance, sceptrin, a cyclobutane-containing substance, has exhibited antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Candida albicans, Pseudomonas aeruginosa, Alternaria, and Cladosporium cucumerinum openmedicinalchemistryjournal.comnih.gov. Other compounds within the cyclobutane-containing alkaloid family have shown antifungal activity against genera such as Aspergillus, Candida, and Cryptococcus researchgate.net. Furthermore, specific cyclobutane-containing alkaloids have demonstrated significant antifungal activity against pathogens like Trichophyton schoenleinii, Aspergillus niger, Candida albicans, Trichophyton simii, and Macrophomina phaseolina science.gov. These findings suggest a potential for this compound to possess similar antimicrobial and antifungal activities, based on its structural class.
Investigation of this compound's Molecular Targets and Mechanisms of Action (e.g., cellular pathways, specific enzyme interactions)
Research into the precise molecular targets and mechanisms of action for this compound itself is not extensively detailed within the provided scientific literature. However, investigations into structurally related compounds, particularly Halaminol A, offer insights into potential biological activities and the types of pathways these natural products may influence. This compound, with the chemical formula C₁₂H₂₅NO and a molecular weight of approximately 199.34 g/mol , is an organic compound recognized for its utility in life sciences research targetmol.cnnih.gov. While direct mechanistic studies on this compound are limited in the reviewed sources, its close structural relationship to Halaminol A suggests a potential for overlapping biological effects.
Halaminol A has been identified as a compound with notable biological activities, primarily in the realm of anthelmintic and antifouling applications a-z.luresearchgate.netresearchgate.netmdpi.com. Studies investigating Halaminol A's impact on the parasitic nematode Haemonchus contortus have revealed its ability to inhibit larval development and motility. Specifically, Halaminol A demonstrated moderate potency in inhibiting the development of fourth-stage larvae (L4) with a half-maximum inhibitory concentration (IC₅₀) of 26.6 ± 0.74 µM, and also inhibited L4 motility with an IC₅₀ of 39.4 ± 4.83 µM. Its efficacy against exsheathed third-stage larvae (xL3) motility was considerably lower, with an IC₅₀ reported to be ≥ 100 µM a-z.luresearchgate.netresearchgate.netmdpi.com. These findings indicate that Halaminol A acts as a modulator of key developmental and motility processes within these parasitic organisms, suggesting potential targets within their biological machinery.
Beyond its anthelmintic properties, Halaminol A has also been explored for its antifouling capabilities. Research indicates that it can prevent the settlement and metamorphosis of marine invertebrate larvae, such as those of ascidians, ultimately leading to their mortality mdpi.comresearchgate.netmdpi.com. Furthermore, Halaminol A has been subjected to investigations involving mammalian cell lines, such as HeLa cells, where its effects on cellular processes, including cell cycle progression, were analyzed using fluorescence-activated cell sorting (FACS) researchgate.net. While the precise molecular targets within these cellular pathways were not fully elucidated in the provided snippets, these studies highlight Halaminol A's capacity to interfere with fundamental cellular events.
The chemical structure and related biological activities of compounds like Obscuraminol B, also derived from marine organisms, are being cataloged and utilized as reference standards for research into signaling inhibitors and pharmacological activities chemfaces.com. However, specific molecular targets or mechanistic pathways for Obscuraminol B are not detailed in the available information.
Data Tables
Table 1: Summary of Biological Activities and Investigated Mechanisms of Halaminol A and Related Compounds
| Compound Name | Biological Activity | Target Organism/System | Investigated Mechanism/Target | Key Findings (IC₅₀ values where applicable) |
| Halaminol A | Anthelmintic | Haemonchus contortus larvae (xL3, L4) | Inhibition of larval development and motility | Moderately potent inhibitor of L4 development (IC₅₀ = 26.6 ± 0.74 µM); Moderately potent inhibitor of L4 motility (IC₅₀ = 39.4 ± 4.83 µM); Low potency against xL3 motility (IC₅₀ ≥ 100 µM). |
| Halaminol A | Antifouling | Marine organisms (e.g., ascidian larvae) | Prevention of settlement and metamorphosis | Prevented metamorphosis leading to mortality of settled larvae. |
| Halaminol A | Cellular effects | HeLa cells | Cell cycle analysis (G2, S, G1) | Investigated via FACS; specific mechanistic details on cell cycle progression not fully elucidated in snippets. |
| Fromiamycalin | Anthelmintic | Haemonchus contortus larvae (xL3, L4) | Inhibition of larval development and motility | Moderately potent inhibitor of L4 development (IC₅₀ = 26.6 ± 0.74 µM); Moderately potent inhibitor of L4 motility (IC₅₀ = 39.4 ± 4.83 µM); Low potency against xL3 motility (IC₅₀ ≥ 100 µM). |
| Obscuraminol B | Biological activities | N/A | Signaling inhibitors, Pharmacological activities | Used as reference standards; specific targets not detailed. |
Structure Activity Relationship Sar Studies of the Halaminol B Scaffold
Identification of Pharmacophoric Elements Critical for Bioactivity
A pharmacophore is the specific three-dimensional arrangement of chemical features essential for a molecule's biological activity. For the Halaminol B scaffold, several key elements are considered critical to its function, largely inferred from studies on related amino alcohol lipids and antifouling agents. mdpi.com
The primary pharmacophoric features of this compound are:
The Hydroxyl Group (OH): Located at the C-3 position, the secondary alcohol can act as both a hydrogen bond donor and acceptor. This feature is critical for forming specific interactions within a binding site and contributes to the molecule's hydrophilic character.
The Lipophilic Alkyl Chain: The long C9 hydrocarbon chain provides a significant hydrophobic character to the molecule. This lipophilicity is essential for membrane interaction and transport, allowing the compound to associate with and potentially cross lipid bilayers to reach its target. mdpi.com
The Terminal Alkene (C=C): The double bond at the C-11 position introduces conformational rigidity to the end of the alkyl chain and represents a site for potential metabolic activity or specific π-stacking interactions.
These elements collectively create an amphipathic molecule, a property common to many bioactive lipids that interact with cell membranes or membrane-bound proteins.
Table 1: Key Pharmacophoric Features of this compound
| Feature | Position | Chemical Function | Presumed Role in Bioactivity |
| Primary Amine | C-2 | Hydrogen Bond Donor, Basic Center | Ionic interactions, Receptor binding |
| Secondary Alcohol | C-3 | Hydrogen Bond Donor/Acceptor | Specificity in target binding, Polarity |
| Alkyl Chain | C-4 to C-12 | Lipophilic Tail | Membrane association, Hydrophobic interactions |
| Terminal Alkene | C-11/C-12 | Unsaturated Hydrocarbon | Conformational constraint, Potential metabolic site |
Impact of Stereochemistry on Biological Potency
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. researchgate.net The specific spatial arrangement of atoms can dramatically affect how a molecule fits into its biological target, much like a key fits into a lock. researchgate.net this compound is defined by its (2S,3R) stereochemistry. nih.govnaturalproducts.net
The interaction of a drug with its target is dependent on the three-dimensional structure of both the molecule and the binding site. researchgate.net For this compound, the relative orientation of the amino group at C-2 and the hydroxyl group at C-3 is fixed in the threo configuration. This specific arrangement dictates the molecule's shape and how its hydrogen-bonding groups are presented to a receptor or enzyme.
Studies on related natural products have shown that even minor changes in stereochemistry can lead to a significant loss of activity. For instance, the natural product Halaminol E was identified as a (2R,3R) analogue, highlighting that nature produces various stereoisomers within this class, each with potentially distinct biological profiles. nih.gov It is well-established that enantiomers or diastereomers of a bioactive compound can exhibit vastly different potencies, with one isomer often being significantly more active than the others. frontiersin.org Therefore, the (2S,3R) configuration of this compound is considered integral to its specific biological function, and any alteration to these chiral centers would likely result in a dramatic change in potency. nih.govnih.gov
Influence of Specific Substituents and Functional Groups on Activity
Amino Group Modification: The primary amine is a common site for modification. Acylation or alkylation of the NH₂ group would eliminate its ability to donate two hydrogen bonds and alter its basicity. This could decrease activity if ionic interactions are critical, or potentially increase membrane permeability by neutralizing the positive charge.
Hydroxyl Group Modification: Esterification or etherification of the C-3 hydroxyl group would remove a key hydrogen bond donor site. This would likely impact the specificity of binding to a target protein. The effect on potency would depend on whether this hydrogen bond is essential for the active conformation.
Alkyl Chain Length and Unsaturation: The length and degree of saturation of the hydrocarbon tail are critical for tuning the molecule's lipophilicity. Shortening or lengthening the chain would alter its ability to partition into lipid membranes. Saturation of the terminal double bond (e.g., by hydrogenation) would remove the alkene functionality, which could impact activity if the target has a specific interaction with the π-system or if the double bond itself is a metabolic liability. Studies on other antifouling compounds have indicated that methylene (B1212753) chains are a significant bioactive moiety. mdpi.com
Table 2: Predicted Impact of Functional Group Modification on this compound Bioactivity
| Modification | Target Functional Group | Expected Change in Property | Potential Effect on Activity |
| N-Acylation | C-2 Amine | Loss of basicity, Increased lipophilicity | Likely decrease if ionic interaction is key |
| O-Esterification | C-3 Hydroxyl | Loss of H-bond donation, Increased lipophilicity | Decrease if H-bond is critical for binding |
| Chain Saturation | C-11/C-12 Alkene | Increased flexibility, Slight increase in lipophilicity | Variable; depends on the role of the double bond |
| Chain Shortening | Alkyl Tail | Decreased lipophilicity | Potential decrease in membrane-associated activity |
Derivatization Strategies and Their Effects on Potency and Selectivity
Derivatization is a key strategy in medicinal chemistry to explore SAR, improve potency, enhance selectivity, and optimize pharmacokinetic properties. researchgate.net For the this compound scaffold, several derivatization strategies can be envisioned based on its functional groups.
N-Alkylation and N-Acylation: Introducing various alkyl or acyl groups onto the primary amine can systematically probe the steric and electronic requirements of the binding pocket. For example, creating a small library of N-acetyl, N-propionyl, and N-benzoyl derivatives would allow researchers to assess how bulk and electronic properties at this position affect activity.
O-Substitution: The secondary hydroxyl group can be converted into esters or ethers. This strategy modifies the hydrogen-bonding capacity and lipophilicity of the molecule. For instance, creating a series of acetate (B1210297) or benzoate (B1203000) esters could enhance cell penetration.
Modification of the Terminal Alkene: The terminal double bond is amenable to various chemical transformations.
Epoxidation: Conversion to an epoxide introduces a reactive electrophilic site, which could be used to form covalent bonds with a target, potentially leading to irreversible inhibition.
Hydroboration-Oxidation: This would transform the alkene into a terminal primary alcohol, adding another hydrophilic point for interaction and significantly altering the molecule's amphipathic balance.
Metathesis: Cross-metathesis reactions could be used to append different functional groups or extend the carbon chain, allowing for a wide exploration of the chemical space at this end of the molecule.
These derivatization strategies are crucial for developing a comprehensive SAR model for the this compound scaffold, which can guide the design of more potent and selective analogues for specific biological targets.
Advanced Research Directions and Future Perspectives
Omics-Based Approaches in Halaminol B Research
The "-omics" revolution provides powerful tools to study the biology of this compound's source organisms, typically marine sponges of the genus Haliclona. These technologies allow for a holistic view of the genetic, metabolic, and transcriptional processes, which can reveal the biosynthetic origins of this compound and its ecological function.
Genomics and Metabolomics : The integration of genomics and metabolomics is a promising strategy for natural product discovery. nih.gov By sequencing the genome of the source sponge and its associated microbial community (the microbiome), researchers can identify biosynthetic gene clusters (BGCs) that may be responsible for producing specialized metabolites. rsc.org Metabolomic analysis, which provides a snapshot of all the small molecules in an organism, can then be correlated with genomic data to link specific genes to the production of compounds like this compound. nih.govnih.gov This combined approach helps to prioritize organisms and gene clusters that are likely to produce novel or interesting chemistry. rsc.org For instance, metagenomic binning of a sponge microbiome can reveal the functional gene repertoire of its symbionts, potentially identifying the true producer of a given natural product. nih.gov
Transcriptomics : Transcriptomics involves sequencing all the RNA in a sample to understand which genes are actively being expressed under certain conditions. ekb.eg For this compound research, this could involve comparing the transcriptomes of Haliclona sponges from different environments or developmental stages. Holo-transcriptome sequencing, which captures RNA from both the sponge host and its symbionts, can provide insights into the symbiotic interactions and the conditions that trigger the production of secondary metabolites. nih.gov If the expression of a specific BGC correlates with the presence of this compound, it provides strong evidence for its role in the compound's biosynthesis. ekb.eg
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Key Objective | Potential Application for this compound |
|---|---|---|
| Genomics | Identify the genetic blueprint of an organism. | Sequence the genome of the Haliclona sponge and its microbiome to search for biosynthetic gene clusters (BGCs) potentially involved in this compound synthesis. |
| Transcriptomics | Analyze gene expression patterns. | Compare gene activity under different conditions to see if the expression of identified BGCs correlates with this compound production, thus identifying the triggers for its synthesis. ekb.eg |
| Metabolomics | Profile the complete set of small-molecule metabolites. | Chemically profile the source organism to detect this compound and related analogues, and correlate these findings with genomic and transcriptomic data to confirm the function of BGCs. nih.gov |
Computational Modeling and In Silico Drug Design for this compound Derivatives
While this compound itself has shown interesting biological activities, computational tools offer a pathway to enhance its properties by designing novel derivatives. In silico (computer-based) methods can predict the biological activity, pharmacokinetics, and toxicity of molecules before they are synthesized, saving significant time and resources. ijs.si
The process often begins with molecular docking, where a 3D model of a target protein is used to predict how a ligand, such as a this compound derivative, will bind to it. nih.govnih.gov By analyzing these interactions, chemists can design modifications to the this compound structure to improve its binding affinity and selectivity for a specific biological target. rsc.org For example, if this compound is found to inhibit a particular enzyme, computational models can be used to design analogues that fit more snugly into the enzyme's active site, potentially increasing their potency. nih.gov
Furthermore, advanced computational approaches can build predictive models based on existing data to screen virtual libraries of thousands of potential this compound derivatives. ijs.si These models can assess ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with promising drug-like characteristics for future synthesis and testing. mdpi.com
Sustainable Production Strategies for this compound
A major bottleneck in the development of marine natural products is the limited supply from their natural sources. ufl.edu Over-harvesting wild populations is not ecologically sustainable. Therefore, developing alternative production methods is a critical area of research.
Mariculture : The cultivation of marine organisms, or mariculture, is one of the most direct ways to secure a sustainable supply of a desired compound. researchgate.net For this compound, this would involve farming its source organism, the Haliclona sponge. Successful mariculture of Haliclona simulans has been demonstrated, with studies showing significant biomass accumulation rates. researchgate.net One study achieved a yield equivalent to approximately 900 kg of dry weight biomass per hectare per year by using floating rafts and a twice-yearly harvesting strategy. researchgate.net This approach not only provides a consistent source of this compound but also encourages conservation of wild sponge populations. mdpi.comctsa.org
Microbial Fermentation : Many compounds isolated from sponges are thought to be produced by their symbiotic microorganisms. mdpi.com If the true producer of this compound is a bacterium or fungus, it could potentially be isolated and grown in large-scale fermenters. nih.gov This method offers significant advantages, including rapid growth rates, controlled production conditions, and the ability to optimize yields through metabolic engineering. researchgate.netscispace.com Even if the symbiont cannot be cultured using standard techniques, methods utilizing extremophilic organisms adapted to marine conditions could offer a path forward. nih.gov
Synthetic Biology : Synthetic biology represents a frontier in natural product production. nih.govdigitellinc.com This approach involves identifying the biosynthetic genes responsible for producing a compound (via omics), and then transferring them into a host organism that is easy to culture, such as E. coli or yeast. frontiersin.org This "microbial factory" can then be engineered to produce this compound or its precursors. researchgate.net By manipulating these biosynthetic pathways, it is also possible to create novel derivatives of this compound that are not found in nature, a process known as combinatorial biosynthesis. nih.govmdpi.com
Table 2: Comparison of Sustainable Production Strategies for this compound
| Production Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Mariculture | Farming the source Haliclona sponge in its natural environment. researchgate.net | Ecologically sustainable; produces the compound in its natural form. | Slower growth rates; susceptible to environmental changes and disease; requires specific marine site. marlin.ac.uk |
| Microbial Fermentation | Culturing the this compound-producing microorganism (if symbiotic) in bioreactors. nih.gov | High yields; rapid production; controlled and scalable process. | Identification and cultivation of the correct symbiont can be difficult; production may cease in culture. |
| Synthetic Biology | Engineering a host microbe with the genes for this compound biosynthesis. nih.govfrontiersin.org | High control over production; potential to create novel analogues; not dependent on the original organism. | Requires identification of all necessary genes; complex metabolic engineering may be needed. |
Interdisciplinary Collaborations in Marine Chemical Biology and Natural Product Discovery
The journey of a marine natural product from discovery to potential application is complex and requires a convergence of expertise from multiple scientific fields. tandfonline.comresearchgate.net The study of this compound is no exception and benefits greatly from interdisciplinary collaboration.
Chemical Ecology : Understanding the natural role of this compound in its environment is crucial. si.edunih.gov Chemical ecologists study the interactions between organisms that are mediated by chemicals. Collaboration between natural product chemists and marine ecologists can reveal, for example, whether this compound functions as a defense against predators, an antifouling agent, or a signaling molecule, which can provide clues to its potential applications. mdpi.com
Chemistry, Biology, and Pharmacology : The core of natural product research involves chemists who isolate and identify compounds, and biologists and pharmacologists who test their activities. ufl.edu This collaboration is essential for bioassay-guided fractionation, where chemical separation is guided by biological testing to pinpoint the active compounds within an extract. mdpi.com
Bioinformatics and Genomics : As discussed, modern drug discovery heavily relies on bioinformatics and genomics to analyze large datasets and identify biosynthetic pathways. tandfonline.com Partnerships between chemists, molecular biologists, and bioinformaticians are critical to navigate this data and connect genes to molecules, ultimately enabling strategies like synthetic biology. ufl.edu This integrated approach is accelerating the pace of discovery and overcoming traditional bottlenecks in the field. rsc.org
Ultimately, the successful advancement of research on this compound and other marine natural products will depend on fostering these collaborative networks, which bring together diverse skills and perspectives to tackle the unique challenges of marine biodiscovery. rsc.orgtandfonline.com
Q & A
Q. How should interdisciplinary teams coordinate to explore this compound’s applications in novel therapeutic areas?
- Methodological Answer :
- Milestone Planning : Define roles (e.g., synthetic chemistry, bioassays) and timelines using Gantt charts. Hold biweekly cross-departmental meetings .
- Knowledge Integration : Use collaborative platforms (e.g., LabArchives) for real-time data sharing. Standardize nomenclature (e.g., IUPAC names) to avoid miscommunication .
- Ethical Oversight : Establish a data access protocol to ensure confidentiality and compliance with institutional IRB policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
